5-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
CAS No.: 537043-40-6
Cat. No.: VC4223506
Molecular Formula: C24H19ClN4O4S
Molecular Weight: 494.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537043-40-6 |
|---|---|
| Molecular Formula | C24H19ClN4O4S |
| Molecular Weight | 494.95 |
| IUPAC Name | 5-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
| Standard InChI | InChI=1S/C24H19ClN4O4S/c25-15-8-6-14(7-9-15)19-20-17(2-1-3-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-4-10-16(11-5-13)29(32)33/h4-11,19H,1-3,12H2,(H2,26,27,28,31) |
| Standard InChI Key | CLFARWCPROCVEJ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)C(=O)C1 |
Introduction
Chemical Identity and Structural Features
5-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS: 537043-40-6) is a heterocyclic compound with a fused pyrimidoquinoline backbone. Its molecular formula is C₂₄H₁₉ClN₄O₄S, and it has a molecular weight of 494.95 g/mol. The IUPAC name reflects its complex structure: a tetrahydropyrimido[4,5-b]quinoline core substituted with a 4-chlorophenyl group at position 5, a 4-nitrobenzylthio moiety at position 2, and ketone groups at positions 4 and 6. Key structural features include:
-
Aromatic systems: The quinoline and pyrimidine rings contribute to planar rigidity.
-
Electron-withdrawing groups: The 4-nitrobenzylthio (-S-CH₂-C₆H₄-NO₂) and 4-chlorophenyl (C₆H₄-Cl) substituents enhance electrophilic character.
-
Hydrogen bond acceptors: The carbonyl groups at positions 4 and 6 facilitate interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₉ClN₄O₄S | |
| Molecular Weight | 494.95 g/mol | |
| CAS Number | 537043-40-6 | |
| IUPAC Name | 5-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
| Topological Polar Surface Area | 137 Ų |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step reactions, typically involving:
-
Cyclocondensation: 6-Amino-1,3-dimethyluracil reacts with dimedone and aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic or basic conditions to form the pyrimidoquinoline core .
-
Nucleophilic Substitution: Introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
-
Thioether Formation: The 4-nitrobenzylthio moiety is introduced using 4-nitrobenzyl mercaptan in the presence of oxidizing agents (e.g., H₂O₂) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Dimedone, 4-nitrobenzaldehyde, DABCO, 90°C | 78 | |
| 2 | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 65 | |
| 3 | 4-Nitrobenzyl mercaptan, H₂O₂, EtOH | 72 |
Green Chemistry Approaches
Ultrasound-assisted synthesis reduces reaction times (≤2 hours) and improves yields (up to 85%) by enhancing mass transfer . Solvent-free conditions using DABCO as a catalyst further minimize environmental impact .
| Assay | Result (IC₅₀/MIC) | Reference |
|---|---|---|
| S. aureus (MIC) | 8 µg/mL | |
| HepG2 Cytotoxicity | 2.1 µM | |
| TNF-α Inhibition (RAW 264.7) | 12.3 µM |
Mechanism of Action
The compound’s bioactivity arises from:
-
DNA Intercalation: Planar quinoline moiety inserts between base pairs, disrupting replication .
-
Enzyme Inhibition: The nitro group participates in redox cycling, generating reactive oxygen species (ROS) that damage microbial DNA .
-
Receptor Antagonism: Molecular docking studies suggest high affinity for adenosine A₂A receptors (ΔG = -9.8 kcal/mol), implicating potential in neurological disorders.
Research Advancements and Challenges
Structural Modifications
-
Nitro → Amino Reduction: Improves solubility but reduces antimicrobial potency.
-
Chlorophenyl Replacement: Fluoro analogs show enhanced blood-brain barrier penetration .
Pharmacokinetics
Poor oral bioavailability (<15%) due to low solubility (LogP = 3.2) and first-pass metabolism. Nanoformulations (e.g., liposomes) increase AUC by 4-fold in rat models .
Toxicity Concerns
Dose-dependent hepatotoxicity (ALT elevation at 50 mg/kg) necessitates structural optimization .
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume